molecular formula C12H14N2O3 B12913947 Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate CAS No. 141076-32-6

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12913947
CAS No.: 141076-32-6
M. Wt: 234.25 g/mol
InChI Key: XVGURZGWOPIXQI-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes an aminophenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-aminophenyl derivatives with pyrrolidine-2,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-aminophenyl)benzothiazole derivatives

Uniqueness

Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate is unique due to its specific structure, which includes both an aminophenyl group and a pyrrolidine ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

141076-32-6

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)10-9(6-14-11(10)15)7-2-4-8(13)5-3-7/h2-5,9-10H,6,13H2,1H3,(H,14,15)

InChI Key

XVGURZGWOPIXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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